

Safety and handling of (2S)-2-(trifluoromethyl)oxirane

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Compound of Interest

Compound Name: (2S)-2-(trifluoromethyl)oxirane

Cat. No.: B137660

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An In-depth Technical Guide on the Safety and Handling of **(2S)-2-(trifluoromethyl)oxirane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(Trifluoromethyl)oxirane is a chiral epoxide that serves as a critical building block in modern organic and medicinal chemistry.^[1] Its significance lies in its ability to introduce a trifluoromethyl (CF₃) group into a molecule's structure, a modification highly sought after in drug development. The incorporation of a CF₃ group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2][3]}

This compound's utility stems from the reactivity of its strained oxirane ring, which is susceptible to nucleophilic ring-opening reactions.^[1] This allows for the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds, making it an indispensable reagent for synthesizing complex, biologically active molecules.^[1] However, its high reactivity, coupled with its physical properties, necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols.

This guide provides comprehensive data on the identification, properties, hazards, and handling of **(2S)-2-(trifluoromethyl)oxirane** to ensure its safe and effective use in a laboratory setting.

Compound Identification

Proper identification is the first step in ensuring chemical safety. The nomenclature and identifiers for **(2S)-2-(trifluoromethyl)oxirane** are summarized below. Note that safety data sheets often refer to the racemic mixture (CAS 359-41-1).

Identifier	Value
IUPAC Name	(2S)-2-(trifluoromethyl)oxirane[1][4]
Synonyms	(S)-3,3,3-Trifluoro-1,2-epoxypropane, 3,3,3-Trifluoropropylene Oxide, (S)-1,2-Epoxy-3,3,3-trifluoropropane
CAS Number	130025-34-2 [(S)-enantiomer][4]
	143142-90-9 [(R)-enantiomer][5][6]
	359-41-1 [racemic][7][8]
Molecular Formula	C ₃ H ₃ F ₃ O[4][8][9]
Molecular Weight	112.05 g/mol [5][8][9]

Physical and Chemical Properties

The physical properties of this compound indicate that it is a volatile and highly flammable liquid.






Property	Value
Appearance	Colorless to light yellow clear liquid
Boiling Point	25 - 39.3 °C[5][10]
Melting Point	-80 °C[10]
Density	1.294 g/mL at 25 °C[5][6]
Flash Point	-26 °C[5][10]
Refractive Index	n _{20/D} <1.300[5][6]
Sensitivity	Moisture and heat sensitive

Hazard Identification and Safety Precautions

(2S)-2-(Trifluoromethyl)oxirane is a hazardous substance that requires strict safety controls. The primary hazards include high flammability and acute toxicity.

GHS Classification

The compound is classified under multiple hazard categories according to the Globally Harmonized System (GHS).

Pictogram(s)	GHS Code(s)	Hazard Statement(s)
	H225	Highly flammable liquid and vapor[7][8][11]
	H311, H331	Toxic in contact with skin or if inhaled[11]
	H302, H312, H332	Harmful if swallowed, in contact with skin, or if inhaled[7][8]
	H315, H319	Causes skin irritation and serious eye irritation[7][8]
	H335	May cause respiratory irritation[7]

Toxicology Profile

This compound is harmful if swallowed, inhaled, or absorbed through the skin.[7][8][11] It is irritating to the skin, eyes, and respiratory system.[7][8] While specific LD50 and LC50 data for **(2S)-2-(trifluoromethyl)oxirane** are not readily available, related epoxides such as methyloxirane are classified as potential mutagens and carcinogens.[12] Given the high reactivity of the epoxide functional group, it should be handled as a substance with the potential for high toxicity.

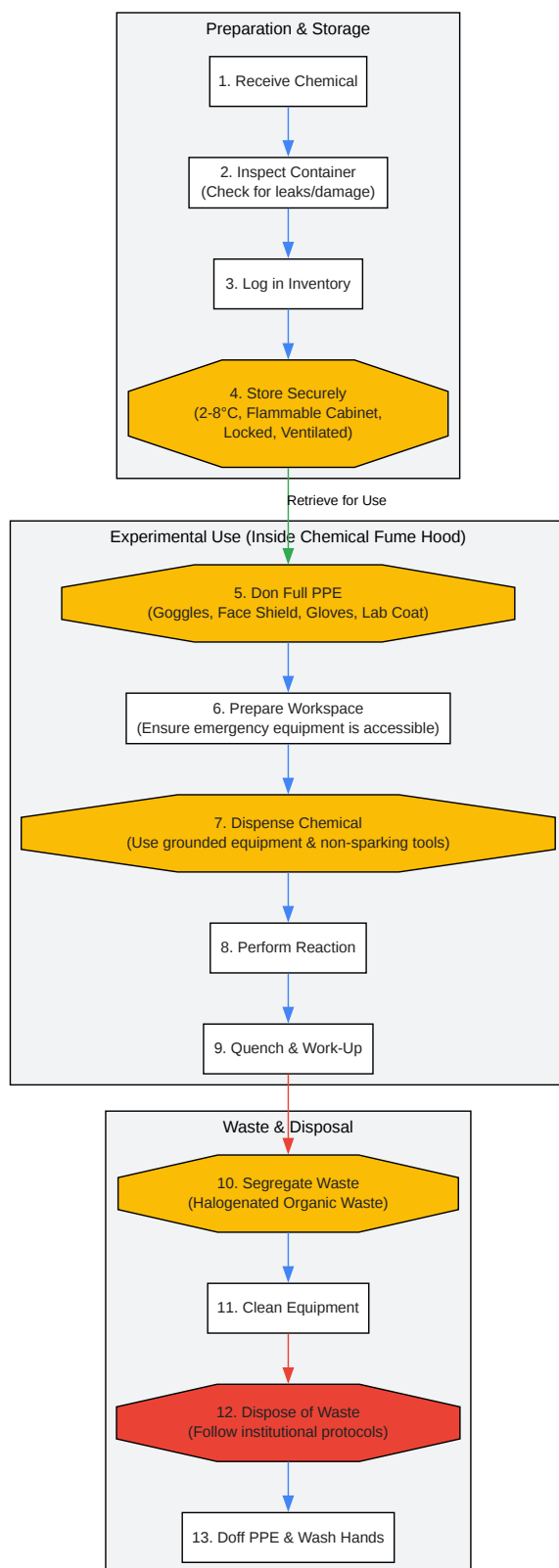
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

Protection Type	Specification
Eye/Face	Tightly fitting safety goggles with side-shields and a face shield. [5] [7] [13]
Skin	Impervious, fire/flame resistant laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile). [5] [7]
Respiratory	All work must be conducted in a certified chemical fume hood. If exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is required. [7] [13]

Safe Handling Workflow

A systematic workflow is essential for minimizing risk. This involves careful planning from receipt of the chemical to its final disposal.



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Caption: Standard workflow for handling **(2S)-2-(trifluoromethyl)oxirane**.

Storage and Disposal

Storage Conditions

Proper storage is critical to maintain the chemical's integrity and prevent accidents.

- Temperature: Store in a refrigerator at 2-8°C.[\[5\]](#)[\[13\]](#)
- Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen) to prevent degradation.
- Location: Keep the container tightly closed in a dry, cool, and well-ventilated area designated for flammable liquids.[\[7\]](#)[\[11\]](#)[\[14\]](#) The storage area should be locked.[\[11\]](#)[\[14\]](#)
- Ignition Sources: Keep away from heat, sparks, open flames, and direct sunlight.[\[11\]](#)[\[14\]](#)

Disposal

Dispose of contents and container in accordance with all local, regional, national, and international regulations. The material should be treated as hazardous waste and disposed of via an approved waste disposal plant.[\[11\]](#)[\[15\]](#) Do not dispose of it down the drain.

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

First Aid Measures

Exposure	Procedure
Inhalation	Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7] [13]
Skin Contact	Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [7] [14]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7] [11]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [7] [11]

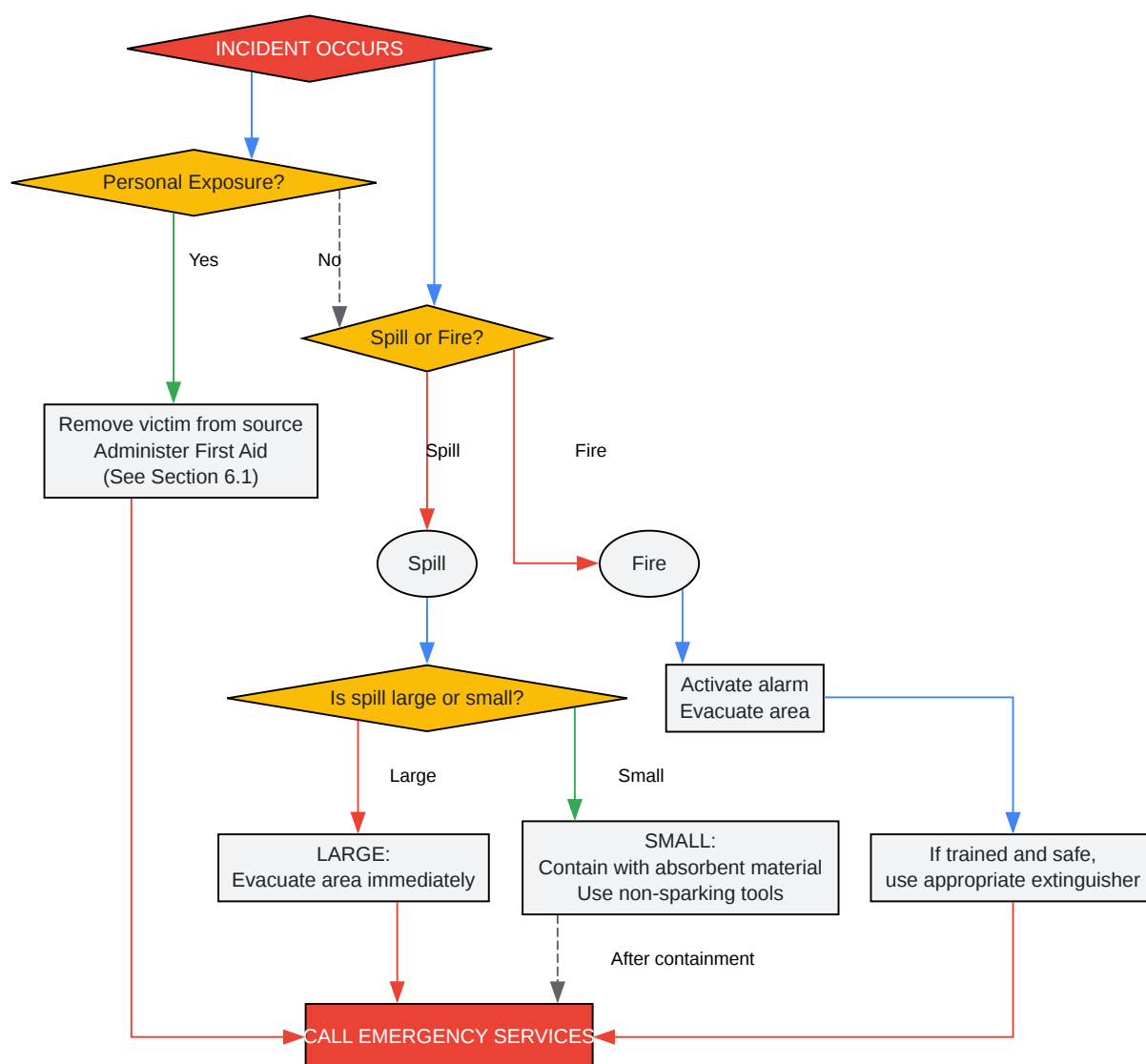
Fire-Fighting Measures

- Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[\[7\]](#)[\[11\]](#) A water spray can be used to cool closed containers.
- Hazards: The liquid is highly flammable and its vapors can form explosive mixtures with air. [\[11\]](#)[\[16\]](#) Vapors may travel to a source of ignition and flash back.[\[16\]](#) Containers may explode when heated.[\[13\]](#)[\[16\]](#)

Accidental Release Measures

For any spill, immediately evacuate the area. Remove all sources of ignition. Ventilate the area. Wear full PPE, including respiratory protection. For small spills, absorb with a non-combustible material like sand or vermiculite and place in a sealed container for disposal. For large spills, dike the area and contact emergency services.

Emergency Response Logic



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Caption: Decision tree for emergency response to an incident.

Reactivity and Synthetic Utility

Core Reactivity

The primary mode of reactivity for **(2S)-2-(trifluoromethyl)oxirane** is the nucleophilic ring-opening of the epoxide.^[1] This reaction is driven by the release of ring strain. The attack can occur at either carbon of the epoxide ring, and the regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions. The reaction typically proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry at the site of attack.

Reaction Mechanism: Nucleophilic Ring-Opening

Caption: General mechanism for nucleophilic ring-opening of the oxirane.

Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines, as these can cause vigorous or explosive reactions.^[16]

Experimental Protocols

The following are example protocols and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be performed before carrying out any new procedure.

Example Synthesis of 2-(trifluoromethyl)oxirane

This protocol is adapted from a literature method for the synthesis of the racemic compound.^[17]

- Step 1: Bromination/Acetoxylation. In a fume hood, charge a reaction vessel with 3,3,3-trifluoropropene and acetic acid.
- Cool the mixture in an ice bath.
- Slowly add N-bromosuccinimide (NBS) in portions, keeping the temperature below 10°C.

- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Perform an aqueous work-up to isolate the crude 3-acetoxy-2-bromo-1,1,1-trifluoropropane.
- Purify the intermediate, for example, by vacuum distillation.
- Step 2: Epoxidation. Dissolve the purified intermediate in a suitable solvent like methanol.
- Cool the solution in an ice bath.
- Slowly add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, while carefully monitoring the temperature.
- After the addition is complete, stir the reaction for several hours at room temperature.
- Isolate the final product, 2-(trifluoromethyl)oxirane, typically by careful distillation due to its low boiling point.

Example Application: Nucleophilic Ring-Opening with an Amine

This protocol is based on a reported reaction with p-anisidine.^[18]

- Setup: In a certified chemical fume hood, add a magnetic stir bar to an oven-dried flask equipped with a reflux condenser and an inert gas inlet (Argon or Nitrogen).
- Reagents: Add ethanol (3 mL) to the flask, followed by **(2S)-2-(trifluoromethyl)oxirane** (0.50 mmol).
- Add p-anisidine (0.60 mmol, 1.2 equivalents) to the solution.
- Reaction: Stir the resulting mixture at 50°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or ¹⁹F NMR). The reported reaction time is 19 hours.
- Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding 1 M HCl (aqueous).

- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography to yield the desired 2-amino-3-hydroxypropanoate.

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